molecular formula C12H13BrN2 B1446142 3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine CAS No. 1704097-61-9

3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine

Cat. No. B1446142
M. Wt: 265.15 g/mol
InChI Key: TYEYKEABBZVZBL-UHFFFAOYSA-N
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Description

“3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine” is a chemical compound with the CAS Number: 2404734-22-9 . It has a molecular weight of 265.15 . The IUPAC name for this compound is 3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13BrN2/c1-8-6-11(13)12(14-7-8)15-9(2)4-5-10(15)3/h4-7H,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Electron-rich Terpyridines

In a study by Kleoff et al. (2019), very electron-rich dialkylamino-substituted 2,2':6',2''-terpyridines (TPYs) were synthesized, including a compound similar to the one . These TPYs exhibit high methyl cation affinities and are predicted to be excellent ligands for many applications due to their Lewis basic properties (Kleoff et al., 2019).

Intermediates in Azaaplysinopsin Synthesis

Jukić et al. (1999) worked on synthesizing 3-substituted pyrrolo[1,2-a]azines, with derivatives related to the compound of interest. These intermediates are crucial in the synthesis of azaaplysinopsins, indicating potential applications in pharmaceutical research (Jukić et al., 1999).

Halogen Bonding in Azines

Baykov et al. (2021) investigated the interplay between haloarenenitriles and various azines, including structures similar to the compound . Their research highlighted how steric and electronic effects of heterocycles influence the formation of stable co-crystals, thus contributing to the understanding of halogen bonding in chemical synthesis (Baykov et al., 2021).

Bromination Studies

Fox et al. (1973) and Does et al. (2010) conducted studies on the bromination of various pyridine derivatives, offering insights into the reactivity and potential synthetic pathways involving compounds like 3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine (Fox et al., 1973), (Does et al., 2010).

Pyrrolidine Core Synthesis for Inhibitors

Xue et al. (2009) described the synthesis of a key intermediate for preparing neuronal nitric oxide synthase inhibitors, which includes a structure similar to the compound . This study highlights the compound's potential application in developing pharmacologically active molecules (Xue et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 . These suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

3-bromo-2-(2,5-dimethylpyrrol-1-yl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2/c1-8-6-7-14-12(11(8)13)15-9(2)4-5-10(15)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEYKEABBZVZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N2C(=CC=C2C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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